Quintiofos

Description

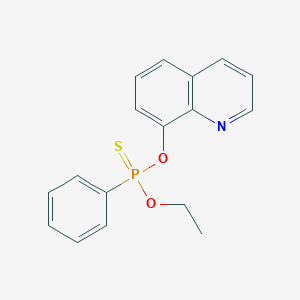

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-phenyl-quinolin-8-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16NO2PS/c1-2-19-21(22,15-10-4-3-5-11-15)20-16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFLKNAULOKYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042368 | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-83-6 | |

| Record name | Quintiofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quintiofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001776836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quintiofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINTIOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X50ZS5010Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Quintiofos

Abstract: Quintiofos, an organothiophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic signal transmission. This guide delineates the core mechanism, which proceeds via a two-step process characteristic of its chemical class. First, this compound undergoes metabolic bioactivation, a desulfuration reaction mediated by cytochrome P450 enzymes, converting the parent molecule into its highly reactive oxygen analog (oxon). Second, this activated metabolite, this compound-oxon, acts as an irreversible inhibitor, forming a stable, covalent bond with a key serine residue within the AChE active site. This guide provides a detailed examination of the AChE structure, the bioactivation pathway, the kinetics of irreversible inhibition, and a comprehensive, field-proven protocol for studying this mechanism in a research setting.

The Molecular Target: Acetylcholinesterase Structure and Function

Acetylcholinesterase (AChE) is a serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine into choline and acetic acid. The enzyme's remarkable efficiency is attributed to its complex three-dimensional structure, featuring a deep and narrow gorge (~20 Å deep) that leads to the active site located near its base.[1]

The active site itself is comprised of two primary subsites:

-

The Esteratic Subsite: This site contains the catalytic triad, a group of three amino acids—Serine 203 (Ser203), Histidine 447 (His447), and Glutamate 334 (Glu334)—that are essential for the hydrolysis reaction.[2] In the catalytic cycle, His447 activates Ser203, which then performs a nucleophilic attack on the acetylcholine substrate.

-

The Anionic Subsite: Rich in aromatic residues, notably Tryptophan 84 (Trp84), this subsite is responsible for binding the positively charged quaternary amine of acetylcholine through cation-π interactions, properly orienting the substrate for catalysis.[1][3]

A third important region, the Peripheral Anionic Site (PAS) , is located near the rim of the gorge and is involved in the initial trapping of substrates before they proceed to the catalytic site.[3][4] The precise and rapid function of this enzymatic machinery is the primary target for this compound and other organophosphate inhibitors.

Caption: Key functional sites within the Acetylcholinesterase (AChE) gorge.

The Core Mechanism: A Two-Step Process of Lethal Synthesis

The inhibitory action of this compound is not direct. As an organothiophosphate (containing a P=S double bond), it is a relatively poor inhibitor of AChE. Its potent toxicity is realized only after it undergoes a process of "lethal synthesis" or bioactivation within the target organism.[5][6] This establishes a two-step mechanism that is the foundation of its mode of action.

Caption: The two-step mechanism of AChE inhibition by this compound.

Step 1: Metabolic Bioactivation via Oxidative Desulfuration

The conversion of this compound to its active oxygen analog (oxon) is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system, which is abundant in the liver of mammals and analogous tissues in insects.[7][8][9] This oxidative desulfuration process involves the replacement of the sulfur atom double-bonded to the phosphorus with an oxygen atom.

This transformation is critical because the phosphorus atom in the oxon form is significantly more electrophilic than in the parent thion form. This heightened electrophilicity makes the oxon a much more potent phosphorylating agent, primed to attack the nucleophilic serine residue in the AChE active site.[10] While specific studies detailing the exact CYP isoforms responsible for this compound metabolism are not prevalent in public literature, the bioactivation of similar organophosphorothioates like malathion is known to be catalyzed by isoforms such as CYP1A2 and CYP2B6.[6]

Caption: Bioactivation of this compound to its potent oxon analog by CYP enzymes.

Step 2: Irreversible Phosphorylation of the AChE Active Site

Once formed, the highly electrophilic this compound-oxon travels to cholinergic synapses and binds to the AChE active site. The mechanism of inhibition mirrors the initial step of acetylcholine hydrolysis but with a crucial difference: the resulting covalent bond is extremely stable.

-

Binding: The this compound-oxon molecule enters the active site gorge.

-

Nucleophilic Attack: The activated Ser203 residue performs a nucleophilic attack on the phosphorus atom of the oxon.

-

Covalent Bond Formation: A stable covalent phosphoserine bond is formed, while the quinolin-8-ol moiety is released as a leaving group.

This phosphorylation effectively and irreversibly inactivates the enzyme.[10][11] The catalytic machinery is now blocked, and the enzyme cannot hydrolyze acetylcholine. The accumulation of acetylcholine in the synapse leads to continuous stimulation of its receptors, resulting in the classic symptoms of cholinergic toxicity, including muscle tremors, paralysis, and ultimately, death by respiratory failure.[12]

Caption: Phosphorylation of the AChE active site serine by this compound-Oxon.

Kinetics of Irreversible Inhibition

The interaction between an irreversible inhibitor like this compound-oxon and its target enzyme cannot be adequately described by a simple IC50 value, which measures the concentration needed to inhibit 50% of enzyme activity at a specific time point.[13] Instead, the kinetics are time-dependent and are best characterized by the bimolecular inhibitory rate constant (ki). This constant reflects the overall rate of enzyme inactivation.

| Inhibitor (Oxon Form) | Target Enzyme | ki (M-1min-1) | IC50 (nM) | Source |

| Paraoxon | Human AChE | ~3.0 x 107 | Varies with time | [11] |

| Chlorpyrifos-oxon | Rat Brain AChE | ~1.2 x 107 | ~3-10 | [10][14] |

| This compound-oxon | AChE | Not Available | Not Available |

Note: IC50 values for irreversible inhibitors are highly dependent on incubation time and enzyme/substrate concentrations, making direct comparison difficult. They are presented here for context only.[14] The high ki values for similar compounds underscore the extreme efficiency of AChE phosphorylation by this class of inhibitors.

Experimental Workflow: A Self-Validating Protocol for Assessing this compound Inhibition

To accurately characterize the mechanism of this compound, a multi-stage experimental approach is required that accounts for both its metabolic activation and the time-dependent nature of its inhibitory action. The Ellman assay is the foundational method for this workflow.[15][16]

Principle of the Ellman Assay

This colorimetric assay measures AChE activity using a surrogate substrate, acetylthiocholine (ATCh). AChE hydrolyzes ATCh to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[17] The rate of color change is directly proportional to AChE activity.

Detailed Step-by-Step Methodology

This protocol is designed for a 96-well microplate format for high-throughput analysis.

A. Reagent Preparation:

-

Phosphate Buffer (PB): 100 mM, pH 7.4.

-

DTNB Solution: 10 mM DTNB in PB.

-

ATCh Substrate Solution: 75 mM Acetylthiocholine Iodide in deionized water. Prepare fresh daily.[18]

-

AChE Enzyme Stock: Source from a commercial supplier (e.g., from electric eel or human recombinant). Prepare a working solution in PB containing 0.1% Bovine Serum Albumin (BSA) to prevent enzyme denaturation.

-

Inhibitor Stock: Prepare a high-concentration stock of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Make serial dilutions to create a range of test concentrations.

-

Liver Microsomes (S9 fraction): For the bioactivation step, use a commercially available S9 fraction from a relevant species (e.g., human or rat liver).

-

NADPH Regenerating System: Required to support CYP450 activity. Commercially available kits contain NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

B. Experimental Procedure:

Part 1: Bioactivation of this compound

Causality: This step is essential because this compound itself is a weak inhibitor. The goal is to generate the active this compound-oxon in a controlled in vitro system that mimics hepatic metabolism.

-

In a microcentrifuge tube, combine the liver S9 fraction, the NADPH regenerating system, and the desired concentration of this compound in PB.

-

Include a negative control tube with this compound and S9 but without the NADPH system. This control validates that any observed inhibition is due to metabolic activation.

-

Incubate the tubes at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the conversion of this compound to its oxon.

-

Terminate the metabolic reaction by placing the tubes on ice or by heat inactivation.

Part 2: AChE Inhibition Assay (Pre-incubation Protocol)

Causality: A pre-incubation step is critical for irreversible inhibitors. It allows the time-dependent inactivation of the enzyme to occur before the substrate is introduced. Measuring activity without pre-incubation would severely underestimate the inhibitor's potency.

-

Plate Setup: In a 96-well plate, add PB to each well.

-

Add Inhibitor: Add a small volume (e.g., 10 µL) of the bioactivated this compound solution (from Part 1) to the test wells. Add the corresponding negative control solution to control wells.

-

Add Enzyme: Add the AChE working solution (e.g., 20 µL) to all wells to initiate the pre-incubation.

-

Pre-incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes).[14][16]

-

Initiate Reaction: To start the colorimetric reaction, add the DTNB solution (e.g., 50 µL) followed immediately by the ATCh substrate solution (e.g., 25 µL) to all wells.[15]

-

Measure Absorbance: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 10-15 minutes.

C. Data Analysis:

-

Calculate the rate of reaction (V) for each well (mOD/min).

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (NADPH-negative) wells: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100

-

Plot % Inhibition versus the logarithm of this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition under these specific experimental conditions).

Caption: Experimental workflow for assessing AChE inhibition by this compound.

Conclusion

The mechanism of acetylcholinesterase inhibition by this compound is a classic and potent example of lethal synthesis. It relies on an initial, metabolically-driven conversion to a highly reactive oxon intermediate, which then acts as a quasi-irreversible inhibitor by covalently modifying the active site of its enzymatic target. This two-step process—bioactivation followed by irreversible phosphorylation—underpins its efficacy as a neurotoxic agent. Understanding this detailed mechanism, from the structure of the target enzyme to the specific kinetics and metabolic requirements, is essential for professionals in toxicology, drug development, and environmental science. The experimental framework provided herein offers a robust and self-validating system for the continued investigation of this and other organophosphate compounds.

References

-

Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872–879. [Link]

-

Preeti, P., & Doan, T. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]

-

Cederbaum, A. I., Wu, D., Mari, M., & Bai, J. (2012). CYP2E1-dependent toxicity and oxidative stress in human liver cells. Journal of Biological Chemistry, 287(47), 40028–40037. [Link]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. [Link]

-

Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of interactions between human acetylcholinesterase, organophosphates, and oximes. Biochemical Pharmacology, 68(11), 2237–2246. [Link]

-

Dvir, H., Silman, I., Harel, M., Rosenberry, T. L., & Sussman, J. L. (2010). Acetylcholinesterase: from 3D structure to function. Chemico-biological interactions, 187(1-3), 10–22. [Link]

-

Hughes, M. F., & Edwards, I. R. (2012). Bioactivation and inactivation of xenobiotics. In Principles and Practice of Clinical Toxicology. Springer. [Link]

-

Kamil, K., & Kuca, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2554–2564. [Link]

-

ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

-

Mortensen, S. R., Brimijoin, S., & Padilla, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 57–63. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]

-

DynaMedex. (2023). Cytochrome P450 Drug Metabolism. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

-

Chambers, J. E., & Carr, R. L. (1995). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicology and applied pharmacology, 134(2), 291–298. [Link]

-

Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 5(4), 227-234. [Link]

-

Johnson, M. K., & Lotti, M. (2001). Delayed neurotoxicity. In Handbook of Pesticide Toxicology (Vol. 2, pp. 1045-1080). Academic Press. [Link]

-

Proteopedia Contributors. (2018). Human Acetylcholinesterase. Proteopedia. [Link]

-

Das, U. N. (2021). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 1(1), 1-8. [Link]

-

Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1002621. [Link]

-

Bartolini, M., Cavrini, V., Andrisano, V., & Gotti, R. (2003). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. Journal of chromatography. A, 987(1-2), 431–440. [Link]

-

Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism in the Liver. Clinical Liver Disease, 9(4), 99–103. [Link]

-

Tai, H., & Shen, J. (2010). Computational Studies on Acetylcholinesterases. International journal of molecular sciences, 11(4), 1481–1498. [Link]

-

Dai, G., Zho, D., & Li, W. (2010). In Vitro Metabolism of Oxymetazoline: Evidence for Bioactivation to a Reactive Metabolite. Drug Metabolism and Disposition, 38(8), 1368–1376. [Link]

-

Buratti, F. M., Volpe, M. T., Meneguz, A., Vittozzi, L., & Testai, E. (2005). Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms. Drug metabolism and disposition: the biological fate of chemicals, 33(3), 295–302. [Link]

-

Devlin, T. M. (2010). Textbook of Biochemistry: With Clinical Correlations. John Wiley & Sons. [Link]

-

M-CSA (Mechanism and Catalytic Site Atlas). Acetylcholinesterase. [Link]

-

Ellman Esterase Assay Protocol. Scribd. [Link]

-

Lotti, M. (2002). The pathogenesis of organophosphate polyneuropathy. Muscle & nerve, 25(4), 469–479. [Link]

-

Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

Sources

- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 2. Human Acetylcholinesterase - Proteopedia, life in 3D [proteopedia.org]

- 3. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dynamedex.com [dynamedex.com]

- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

An In-Depth Technical Guide to the Discovery and Profile of (RS)-(O-ethyl O-8-quinolyl phenylphosphonothioate) (Quintiofos)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organophosphate insecticide (RS)-(O-ethyl O-8-quinolyl phenylphosphonothioate), known as Quintiofos. This compound is a synthetic, broad-spectrum insecticide and acaricide, recognized for its contact and stomach poison activity. This document delves into the discovery, synthesis, mechanism of action, and toxicological profile of this compound, offering a valuable resource for researchers in pesticide development and toxicology. While this compound is a recognized pesticide, detailed public-domain data on its discovery and development is limited; this guide synthesizes available information and draws parallels with closely related, well-documented organophosphates to provide a comprehensive understanding.

Introduction and Discovery

(RS)-(O-ethyl O-8-quinolyl phenylphosphonothioate), registered under the name this compound and identified by the CAS number 1776-83-6, is a member of the organothiophosphate class of insecticides.[1] Organophosphate pesticides were initially developed in the mid-20th century, stemming from research into nerve agents during World War II.[2] Scientists like Gerhard Schrader were pivotal in discovering the insecticidal properties of these compounds, leading to the development of commercial products such as tetraethyl pyrophosphate (TEPP).[2]

While the specific discovery history of this compound (also referred to as BAY 9037) is not extensively detailed in publicly available literature, its development can be situated within the broader context of post-war research into novel, effective, and biodegradable alternatives to persistent organochlorine pesticides.[1][2] The inclusion of the 8-hydroxyquinoline moiety is a notable feature, as quinoline derivatives have been a significant area of research in the discovery of new pesticides, particularly fungicides.[3] The rationale for its synthesis was likely to explore a new chemical space within the organophosphate class to identify compounds with a desirable spectrum of activity and toxicological profile.

This compound is a chiral compound due to the presence of an asymmetric phosphorus center, and it is typically produced and used as a racemic mixture of its (R)- and (S)-enantiomers.[1] It has been utilized for the control of a range of pests including aphids, spidermites, cockroaches, mosquitoes, and ticks in both agricultural and public health settings.[1]

Chemical Synthesis and Characterization

The synthesis of this compound involves a multi-step process centered around the formation of a phosphonothioate ester.[1] The general synthetic strategy for organothiophosphate insecticides provides a framework for understanding its production.

General Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two main stages:

-

Preparation of the Phenylphosphonothioic Acid Intermediate: This typically involves the reaction of a Grignard reagent (phenylmagnesium bromide) with thiophosphoryl chloride (PSCl₃) to form phenylphosphonothioic dichloride (C₆H₅PSCl₂). Subsequent reaction with ethanol in the presence of a base yields O-ethyl phenylphosphonothioic chloride.

-

Esterification with 8-Hydroxyquinoline: The final step is the esterification of the O-ethyl phenylphosphonothioic chloride intermediate with 8-hydroxyquinoline (also known as oxine). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general methods for organophosphate synthesis.[4] Note: This is a representative procedure and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of O-ethyl phenylphosphonothioic chloride:

-

To a solution of phenylphosphonothioic dichloride in an inert solvent (e.g., toluene), slowly add one equivalent of ethanol at a controlled temperature (e.g., 0-5 °C).

-

A base, such as pyridine, is typically added to scavenge the HCl formed during the reaction.

-

The reaction mixture is stirred for several hours and then washed with water to remove the pyridinium hydrochloride salt.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude O-ethyl phenylphosphonothioic chloride.

-

-

Synthesis of this compound:

-

Dissolve 8-hydroxyquinoline and a base (e.g., triethylamine) in an inert solvent (e.g., acetonitrile).

-

To this solution, add the O-ethyl phenylphosphonothioic chloride dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

After cooling, the mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

-

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆NO₂PS | [1] |

| Molar Mass | 329.35 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Boiling Point (Predicted) | 454.9 ± 37.0 °C | [5] |

| Flash Point (Predicted) | 228.9 °C | [5] |

| Vapor Pressure (at 25 °C) | 4.95 x 10⁻⁸ mmHg | [5] |

| pKa (Predicted) | 2.15 ± 0.17 | [5] |

| Storage Temperature | 2-8 °C | [5] |

Mechanism of Action

The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][6]

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous systems of both insects and mammals. It is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at the synaptic cleft.[5] This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next signal.

This compound, as an organothiophosphate, is bioactivated in the target organism. The thiono (P=S) group is oxidatively desulfurated to the more reactive oxon (P=O) analogue.[4] This oxon form then acts as an irreversible inhibitor of AChE. It mimics the structure of acetylcholine and binds to the active site of the enzyme, where it phosphorylates a critical serine residue.[5] This covalent modification renders the enzyme non-functional.

The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation of the nervous system.[6] In insects, this manifests as tremors, convulsions, paralysis, and ultimately, death.[1]

Toxicological Profile

Acute Toxicity

The acute toxicity of organophosphates is typically measured by the median lethal dose (LD₅₀), which is the dose required to cause death in 50% of a test population.[7] For comparative purposes, the LD₅₀ values for the related organophosphate, quinalphos, are provided below. It is important to note that these values are for a different compound and should be interpreted with caution.

| Species | Route of Administration | LD₅₀ Value | Reference(s) |

| Quinalphos | |||

| Rat (male) | Oral | 19.95 mg/kg | [8] |

| Rat (female) | Oral | 13.78 mg/kg | [8] |

Symptoms of Poisoning

Exposure to organophosphates like this compound can lead to a range of symptoms consistent with cholinergic crisis. These can include:[9]

-

Muscarinic effects: Nausea, vomiting, diarrhea, abdominal cramps, excessive salivation and lacrimation, bronchospasm, and bradycardia.

-

Nicotinic effects: Muscle fasciculations, cramping, weakness, and paralysis.

-

Central nervous system effects: Headache, dizziness, anxiety, confusion, convulsions, and respiratory depression.

Conclusion

(RS)-(O-ethyl O-8-quinolyl phenylphosphonothioate) (this compound) is a synthetic organothiophosphate insecticide with a history of use against a broad spectrum of agricultural and public health pests. Its mechanism of action is consistent with other organophosphates, involving the irreversible inhibition of acetylcholinesterase. While detailed information on its discovery and a comprehensive toxicological profile are not widely available in the public domain, its classification as a highly hazardous pesticide underscores the need for careful handling and application. Further research into the specific properties of this compound, including the differential activity of its enantiomers and its environmental fate, would provide a more complete understanding of this compound.

References

-

This compound (Ref: BAY 9037). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

-

Lionetto, M. G., Caricato, R., Calisi, A., Giordano, M. E., & Schettino, T. (2019). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. Chemico-Biological Interactions, 304, 1-10. [Link]

-

Wikipedia. (n.d.). Organophosphate. In Wikipedia. Retrieved February 1, 2026, from [Link]

-

Wikipedia. (n.d.). Cholinesterase inhibitor. In Wikipedia. Retrieved February 1, 2026, from [Link]

-

Saad, H., Elfeky, S. A., El-Gamel, N. E. A., & Abo Dena, A. S. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 13(45), 31635-31665. [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). [Link]

-

ChemBK. (2024, April 9). This compound. [Link]

-

PubChem. (n.d.). Ethyl p-nitrophenyl benzenethiophosphonate. Retrieved February 1, 2026, from [Link]

-

S. M. A. D. Zahed, M. A. H. Bhuiyan, M. A. K. Azad, M. A. Ali, M. A. Hashem, & M. S. Rana. (2011). Preparation and activity study of new organophosphate insecticide candidates. Journal of Pesticide Science, 36(3), 342-347. [Link]

- Google Patents. (n.d.). CN102578137B - Nitenpyram and this compound compound pesticide.

-

Sarpa, M., & Varghese, T. (1992). Acute and subchronic oral toxicity of technical quinalphos in rats. Food and Chemical Toxicology, 30(12), 1037-1042. [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

-

ResearchGate. (n.d.). LD 50 values and RPFs for organophosphate pesticides (Continued). [Link]

-

Wang, Y., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Organophosphate - Wikipedia [en.wikipedia.org]

- 5. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics | MDPI [mdpi.com]

- 9. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Quintiofos Soil Sorption and Desorption Dynamics

Executive Summary

Quintiofos (O-ethyl O-8-quinolyl phenylphosphonothioate) is an organophosphorus insecticide utilized for ectoparasite control. Unlike many aliphatic organophosphates, this compound possesses a distinct quinoline moiety and a phenyl group attached directly to the phosphorus atom. These structural features dictate a complex environmental fate profile governed not only by hydrophobic partitioning but also by potential pH-dependent surface complexation.

This technical guide provides a rigorous experimental framework for quantifying the soil sorption (

Physicochemical Context & Mechanistic Hypotheses[1][2][3]

To design a valid sorption study, one must first understand the molecule's behavior in the aqueous-solid interface.

Structural Determinants[4]

-

Hydrophobicity: The phenyl and ethyl groups contribute to significant lipophilicity (estimated Log

), suggesting that partitioning into Soil Organic Matter (SOM) will be the dominant sorption mechanism. -

Ionization Potential: The nitrogen atom in the 8-hydroxyquinoline leaving group has a

typically around 5.0–5.5. In acidic soils (pH < 5.5), partial protonation may occur, leading to cation exchange interactions with negatively charged clay minerals, potentially deviating from standard hydrophobic partitioning models.

Sorption Mechanisms

-

Hydrophobic Partitioning: Non-specific interaction with humic/fulvic acids.

-

Electron Donor-Acceptor (EDA): The

-systems of the quinoline and phenyl rings can interact with aromatic moieties in soil organic matter. -

Cation Exchange (pH dependent): At low pH, the protonated quinoline nitrogen may bind to phyllosilicate clays.

Experimental Methodology: Batch Equilibrium Protocol

This protocol is designed to meet OECD Guideline 106 standards while incorporating controls for this compound instability (hydrolysis).

Soil Selection Strategy

Select a minimum of four soil types to cover a range of properties:

-

Soil A (Sandy Loam): Low OC (<1%), Low Clay. (Baseline for mobility).[1][2]

-

Soil B (Clay Loam): High Clay (>25%), High CEC. (Tests cation exchange).

-

Soil C (Silt Loam): High OC (>2.5%). (Tests hydrophobic partitioning).

-

Soil D (Acidic Soil): pH < 5.0. (Tests pH-dependent sorption).

Preliminary Stability & Mass Balance Check

This compound contains a P=S bond susceptible to hydrolysis and oxidative desulfuration (to the oxon analog).

-

Step: Incubate 1 mg/L this compound in 0.01 M CaCl

(no soil) for 48 hours. -

Requirement: If degradation > 5%, the main study must be conducted under sterile conditions (gamma-irradiated soil) or within a shortened timeframe to distinguish sorption from degradation.

The Batch Equilibrium Workflow

Phase 1: Equilibration Time Determination

-

Prepare 0.01 M CaCl

solution (background electrolyte to mimic soil solution ionic strength). -

Add soil-to-solution ratio (e.g., 1:5) in Teflon (PTFE) or glass centrifuge tubes. Avoid PVC to prevent sorption to tube walls.

-

Spike with this compound to reach initial concentration (

). -

Agitate in the dark at

C. -

Sample at

hours. -

Endpoint: Equilibrium is reached when concentration change is < 5% between intervals.

Phase 2: Adsorption Isotherms

Using the optimal equilibration time (typically 24h), perform the study with five initial concentrations spanning two orders of magnitude (e.g., 0.2, 1.0, 5.0, 10.0, 20.0 mg/L).

Phase 3: Desorption Kinetics

Immediately following adsorption:

-

Centrifuge and remove supernatant for analysis.

-

Replace removed volume with fresh pesticide-free 0.01 M CaCl

. -

Resuspend soil and agitate for the equilibration time.

-

Repeat for 3–4 desorption cycles to quantify hysteresis.

Analytical Quantification

Method: HPLC-UV/Vis or LC-MS/MS (Preferred for sensitivity).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile:Water (with 0.1% Formic acid) gradient.

-

Detection:

-

UV: 254 nm (aromatic rings).

-

MS: Positive ESI mode, monitoring [M+H]

transition.

-

-

QC Criteria: Recovery of spikes must be 90–110%.

Data Analysis & Isotherm Modeling

Calculation of Adsorbed Mass

The amount of this compound adsorbed (

Where:

- = Initial concentration (mg/L)

- = Equilibrium concentration in supernatant (mg/L)

- = Volume of solution (L)

- = Mass of dry soil (g)

Isotherm Models

Fit the data to the Freundlich Equation (most common for heterogeneous soils):

- : Freundlich adsorption coefficient (capacity).

-

: Linearity factor. If

Sorption Coefficients

-

(Distribution Coefficient): Ratio of

- (Organic Carbon Normalized):

Interpretation:

- : Mobile (High Leaching Risk).

- : Low Mobility.

- : Immobile (this compound is expected to fall in the 1000–5000 range due to lipophilicity).

Hysteresis Index (H)

Quantifies the irreversibility of binding:

-

If

, significant hysteresis exists (chemical is "locked" in the soil matrix).

Visualization of Workflows

Diagram 1: Experimental Workflow (DOT)

Caption: Step-by-step batch equilibrium workflow for determining this compound sorption parameters.

Diagram 2: Mechanistic Sorption Pathways (DOT)

Caption: Mechanistic pathways governing this compound interactions with soil matrices.

Summary of Key Data Outputs

| Parameter | Symbol | Significance | Target Range (Estimated) |

| Sorption Coefficient | Ratio of soil/water concentration.[2][3] | 5 – 100 L/kg | |

| Organic Carbon Coeff. | Normalized mobility index. | 1,000 – 5,000 L/kg | |

| Freundlich Exponent | Linearity of sorption. | 0.8 – 1.0 (L-type) | |

| Desorption Hysteresis | Potential for irreversible binding. | < 0.7 (High Hysteresis) |

References

-

OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Giles, C. H., MacEwan, T. H., Nakhwa, S. N., & Smith, D. (1960). Studies in adsorption.[4][5][2][6][7][8] Part XI. A system of classification of solution adsorption isotherms, and its use in diagnosis of adsorption mechanisms and in measurement of specific surface areas of solids. Journal of the Chemical Society. [Link]

-

Wauchope, R. D., et al. (2002).[9] Pesticide soil sorption parameters: theory, measurement, uses, limitations and reliability. Pest Management Science. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 72069, this compound. [Link]

- Sparkman, D. O., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General reference for analytical methodology).

Sources

- 1. primescholars.com [primescholars.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. personal.ems.psu.edu [personal.ems.psu.edu]

- 4. chemijournal.com [chemijournal.com]

- 5. isws.illinois.edu [isws.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorus and Glyphosate Adsorption and Desorption Trends across Different Depths in Sandy Soil [mdpi.com]

- 8. Study of phosphorus adsorption behaviour of soils of the Qazvin plain, NW Iran [soilsa.com]

- 9. diva-portal.org [diva-portal.org]

Technical Whitepaper: Ecotoxicological Profiling of Quintiofos on Non-Target Organisms

Executive Summary & Chemical Identity

Quintiofos (Trade name: Bacdip) is an organophosphorus (OP) insecticide and acaricide, chemically defined as O-ethyl O-8-quinolyl phenylphosphonothioate. Unlike broader-spectrum OPs like Chlorpyrifos, this compound contains a quinoline moiety, which influences its lipophilicity and specific binding affinity.

This guide addresses the critical gap in public data regarding this compound by synthesizing its structural properties with established organophosphate toxicology. The primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis in non-target organisms.

Chemical Profile

| Property | Specification |

| CAS Number | 1776-83-6 |

| IUPAC Name | O-ethyl O-quinolin-8-yl phenylphosphonothioate |

| Molecular Formula | C₁₇H₁₆NO₂PS |

| Stereochemistry | Chiral Phosphorus center (exists as R- and S- enantiomers) |

| Primary Target | Acetylcholinesterase (AChE) |

| Hydrophobicity (LogP) | High (Predicted > 3.5), indicating bioaccumulation potential |

Molecular Mechanism of Action (MoA)

To understand the ecotoxicity of this compound, one must look beyond the general "neurotoxicity" label. The toxicity is driven by the phosphorylation of the serine hydroxyl group within the esteratic site of the AChE enzyme.

The Phosphorylation Cascade

This compound acts as a pro-drug in many systems, often requiring oxidative desulfuration (by cytochrome P450s) to its "oxon" analog to become a potent inhibitor. This oxon form attacks the catalytic triad of AChE.

Figure 1: Adverse Outcome Pathway (AOP) for this compound-induced neurotoxicity.

Scientific Insight: The "aging" of the phosphorylated enzyme complex (dealkylation) makes the inhibition chemically irreversible. In non-target organisms like Daphnia, this results in rapid immobilization, which is often the primary endpoint in acute assays.

Aquatic Ecotoxicology: The Daphnia magna Model

Aquatic invertebrates are highly sensitive to this compound due to the compound's lipophilicity, which facilitates rapid uptake through the carapace and gills.

Protocol 1: Acute Immobilization Assay (OECD 202 Adapted)

Objective: Determine the EC50 (Effective Concentration) where 50% of the population is immobilized.

Experimental Workflow

-

Stock Preparation: Dissolve this compound in acetone (carrier solvent < 0.1 ml/L) due to low water solubility. Create a geometric series of 5 concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/L).

-

Organism Selection: Use Daphnia magna neonates (< 24 hours old) to ensure uniform metabolic sensitivity.

-

Exposure System: Static-renewal system (renewing 80% media every 24h) is critical.

-

Observation: Check for immobilization at 24h and 48h. "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.

Data Interpretation Table:

| Endpoint | Expected Range (Based on OP Class) | Biological Significance |

|---|---|---|

| 48h EC50 | 0.1 – 10.0 µg/L | Highly Toxic. Indicates significant risk to aquatic food webs. |

| NOEC | < 0.01 µg/L | No Observed Effect Concentration; used for regulatory thresholds. |

| Bioaccumulation | BCF > 100 | High potential for bioconcentration in lipid tissues. |

Terrestrial Non-Target Toxicity: Apis mellifera (Honey Bees)[4]

Pollinators face dual risks: Contact toxicity (spraying) and Oral toxicity (nectar contamination). This compound, being an AChE inhibitor, causes "wing beat frequency" disruption and disorientation in bees.

Protocol 2: Acute Contact Toxicity (OECD 214)

Objective: Quantify LD50 (Lethal Dose per bee).

-

Anesthesia: Anesthetize bees with CO₂ for < 30 seconds.

-

Application: Apply 1 µL of this compound solution (in acetone) to the dorsal thorax using a microapplicator.

-

Post-Treatment: House bees in cages with 50% sucrose solution ad libitum.

-

Controls: Solvent control (acetone only) is mandatory to rule out solvent toxicity.

-

Mortality Check: Record death at 4h, 24h, and 48h.

Critical Causality: If mortality is high but delayed (>24h), it suggests the need for metabolic activation (conversion to oxon). If mortality is immediate, it suggests direct toxicity or high solvent sensitivity.

Environmental Fate & Degradation[2][5]

Understanding the persistence of this compound is vital for assessing chronic risk.

Hydrolysis Pathways

This compound contains a P-O-aryl bond (phosphorus-oxygen-quinoline) which is susceptible to hydrolysis, particularly at alkaline pH.

Figure 2: Environmental degradation pathways of this compound.

-

Acidic Conditions (pH 4-5): Stable. Persistence increases.

-

Alkaline Conditions (pH 8-9): Rapid hydrolysis. The ester bond cleaves, releasing 8-hydroxyquinoline (which itself has antimicrobial properties, potentially affecting soil microbiome).

References

-

University of Hertfordshire. (2023). This compound (Bacdip) - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

-

OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

OECD. (1998). Test No. 214: Honeybees, Acute Contact Toxicity Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 72069, this compound. Retrieved from [Link]

- Casida, J. E. (2017). Pest Toxicology: The Primary Mechanisms of Pesticide Action. Chemical Research in Toxicology. (Contextual reference for OP mechanism).

Sources

Quintiofos impact on beneficial insects

Executive Summary

Quintiofos (CAS 1776-83-6) is an organophosphorus (OP) acaricide primarily utilized in veterinary medicine for the control of ectoparasites (ticks, mites, blowfly strike) on livestock. Unlike broad-spectrum crop protection OPs (e.g., chlorpyrifos), this compound exposure pathways are distinct, primarily occurring via fecal residues rather than foliar drift.

This technical guide analyzes the compound's impact on beneficial insect communities, specifically isolating the high-risk vector for coprophagous insects (dung beetles) and the secondary risk to pollinators . It provides mechanistic insights into the acetylcholinesterase (AChE) inhibition pathway and outlines self-validating protocols for toxicity profiling in drug development.

Chemical Identity & Mechanism of Action (MoA)

This compound is a phosphorothioate pro-drug. It is biologically latent until metabolically activated. Its structural specificity lies in the quinoline ring, which influences its lipophilicity and binding affinity.

The Bioactivation Pathway

This compound contains a thiono group (P=S). To exert toxicity, it must undergo oxidative desulfuration by Cytochrome P450 monooxygenases (CYPs) to form the This compound-oxon (P=O). This oxon is the potent inhibitor of AChE.

-

Parent Compound: O-ethyl O-8-quinolyl phenylphosphonothioate (Low AChE affinity).

-

Active Metabolite: this compound-oxon (High AChE affinity).

Synaptic Failure Mechanism

The oxon metabolite phosphorylates the serine hydroxyl group within the esteratic site of AChE. This forms a stable enzyme-inhibitor complex, preventing the hydrolysis of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh at the synaptic cleft causes continuous stimulation of cholinergic receptors, leading to hyperexcitation, tetanic paralysis, and mortality.[1]

Figure 1: The metabolic activation pathway of this compound from pro-drug to AChE inhibitor.[2]

The Primary Risk Vector: Coprophagous Insects

While many OPs are associated with bee kills, this compound is unique due to its veterinary application (dip/pour-on). The primary beneficial insects at risk are dung beetles (Scarabaeidae), which provide critical ecosystem services: nutrient cycling, soil aeration, and parasite suppression.

The Fecal Residue Pathway

Following topical application to livestock, this compound is absorbed, metabolized, and excreted. A significant fraction of the parent compound and toxic metabolites are eliminated in feces.

-

Risk Scenario: Adult beetles colonizing fresh manure for feeding or brood ball construction are exposed to lethal concentrations.[3]

-

Ecological Consequence: Loss of dung beetles leads to "pasture fouling," reduced nitrogen return to soil, and increased breeding sites for pest flies (e.g., Musca domestica), which dung beetles normally outcompete.

Comparative Sensitivity

Data indicates that coleopterans (beetles) possess specific P450 isozymes that may rapidly activate phosphorothioates.

-

Acute Toxicity: Contact with residues causes rapid knockdown.

-

Sub-lethal Effects: Larval development inhibition (IGR-like effects) due to residue persistence in brood balls.

Secondary Risk: Pollinators (Apis mellifera)

Direct exposure to pollinators is rare unless:

-

Drift: Spray drift from livestock housing/treatment areas reaches flowering vegetation.

-

Off-Label Use: Illegal application to crops.

However, the physiological toxicity remains acute. This compound, like other OPs, is classified as Highly Toxic to bees.

-

Oral/Contact LD50: Expected to be < 1.0 µ g/bee (based on structural analogs like Quinalphos).

-

Symptomology: Proboscis extension, uncoordinated movement, and "wet" appearance due to regurgitation.

Experimental Protocols for Drug Development

To validate the safety profile of a this compound-based formulation, the following tiered testing protocols are required. These move beyond standard "kill counts" to establish mechanistic causality.

Protocol A: In Vitro AChE Inhibition Assay (Ellman Method)

Purpose: Determine the IC50 of the active metabolite (Oxon) versus the parent compound to confirm pro-drug status.

-

Preparation:

-

Synthesize/procure this compound-oxon standard.

-

Prepare tissue homogenate (e.g., Apis head or Scarabaeus thoracic tissue) in 0.1M phosphate buffer (pH 8.0).

-

-

Reaction System:

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

-

Procedure:

-

Incubate enzyme source with varying concentrations of this compound (0.1 nM – 100 µM) and this compound-oxon separately for 10 mins at 25°C.

-

Add ATCh and DTNB.

-

Measure absorbance at 412 nm kinetically for 5 mins.

-

-

Validation Criterion: The Oxon must show an IC50 at least 100-fold lower (more potent) than the parent this compound. If the parent is equally toxic in vitro, the sample contains oxon impurities.

Protocol B: Dung Beetle Ecotoxicity Assay (OECD 317 Adapted)

Purpose: Assess the impact of fecal residues on reproduction.

-

Test Species: Onthophagus taurus or Euoniticellus intermedius.

-

Dosing:

-

Treat cattle with this compound at the therapeutic dose.

-

Collect feces at Days 1, 3, 7, 14, and 21 post-treatment.

-

-

Bioassay:

-

Provide 500g of treated dung to 5 pairs of beetles in terrariums.

-

Control: Dung from untreated cattle.

-

-

Endpoints:

-

Adult mortality (7 days).

-

Brood ball production (count/weight).

-

Larval emergence (incubation for 4-6 weeks).

-

-

Data Output: Calculate the "Safe Interval" (days post-treatment where larval emergence matches control).

Risk Assessment Workflow

The following diagram illustrates the critical decision pathways for evaluating this compound safety in a development context.

Figure 2: Tiered ecological risk assessment workflow for this compound.

Summary of Quantitative Impact

| Parameter | Value / Characteristic | Implication |

| Chemical Class | Organophosphate (Quinoline-based) | Neurotoxic to all arthropods. |

| Primary Target | AChE (via Oxon metabolite) | Irreversible synaptic failure. |

| High Risk Group | Dung Beetles (Scarabaeidae) | Direct exposure via manure. |

| Secondary Risk | Honey Bees (Apis mellifera) | High acute toxicity; low exposure probability (application dependent). |

| Soil Half-Life | Moderate (pH dependent) | Potential for accumulation in pasture soils. |

References

-

Eto, M. (1974). Organophosphorus Pesticides: Organic and Biological Chemistry. CRC Press. (Defines the P=S to P=O activation mechanism).

-

Lumaret, J. P., et al. (2012). "The impact of veterinary medical products on dung insects: a review." Pest Management Science. (Establishes the dung beetle risk framework).

-

OECD. (2010). Test No. 317: Bioassays with Arthropods in Dung. OECD Guidelines for the Testing of Chemicals. (The standard protocol for dung beetle testing).

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. (The foundational assay for AChE inhibition).

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. (Chemical structure and physical properties).

Sources

Advanced Environmental Fate & Persistence Profiling of Quintiofos (CAS 1776-83-6)

Topic: Quintiofos Persistence in Different Environmental Matrices Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Environmental Chemists, and Drug/Agrochemical Development Professionals

Executive Summary & Chemical Identity

This compound (O-ethyl O-8-quinolinyl phenylphosphonothioate) represents a distinct subclass of organophosphorus (OP) compounds known as phosphonothioates .[1] Unlike typical phosphorothioate insecticides (e.g., chlorpyrifos) which possess three P-O ester linkages, this compound contains a direct Phosphorus-Carbon (P-C) bond (the phenyl group attached to the phosphorus).

This structural nuance is critical for researchers to understand: the P-C bond is significantly more resistant to hydrolysis than P-O bonds. Consequently, this compound exhibits a persistence profile that deviates from the "fast-degrading" reputation of standard organophosphates, necessitating specialized extraction and degradation protocols.

Chemical Profile

| Property | Specification | Relevance to Persistence |

| CAS RN | 1776-83-6 | Unique Identifier (Distinct from Quinalphos) |

| Class | Organophosphorus (Phosphonothioate) | P-C bond confers hydrolytic stability |

| Molecular Formula | C₁₇H₁₆NO₂PS | Moderate molecular weight (329.35 g/mol ) |

| Lipophilicity (LogP) | ~3.5 - 4.2 (Estimated) | High potential for sorption to soil organic matter |

| Solubility | Low (Water), High (Organic Solvents) | Persistence in aqueous sediments; bioaccumulation potential |

Environmental Matrix Dynamics

Soil Matrices: Sorption & Microbial Refractoriness

In soil matrices, this compound persistence is governed by the organic carbon partition coefficient (

-

Mechanism: Rapid adsorption to soil humic acids reduces bioavailability for microbial degradation.

-

The "Bound Residue" Phenomenon: Aged this compound residues often become "sequestered" in soil micropores, rendering mild extraction techniques (like shaking with methanol) ineffective.

-

Degradation Pathway: The primary biotic degradation route involves the cleavage of the O-ethyl or O-quinolinyl ester bonds. However, the P-phenyl bond remains intact longer, potentially leading to the accumulation of phenylphosphonic acid derivatives, which are environmentally stable.

Aquatic Systems: Hydrolytic Stability

Standard OPs degrade via base-catalyzed hydrolysis of the ester bond.

-

pH Dependence: this compound is relatively stable at neutral pH (7.0). Hydrolysis accelerates significantly at pH > 9.0.

-

Photolysis: The quinoline moiety acts as a chromophore, absorbing UV light. In clear surface waters, direct photolysis is a major dissipation pathway, often outpacing hydrolysis.

Sediment: The Anaerobic Sink

In anaerobic sediment layers, this compound is highly persistent. The lack of oxidative enzymes (oxygenases) prevents the rapid cleavage of the aromatic rings. Researchers must treat sediment samples as "sinks" where the parent compound may persist for months.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity (E-E-A-T), the following protocols utilize internal standards and recovery spikes to validate every step.

Protocol A: Modified QuEChERS for Soil Persistence Profiling

Rationale: Standard QuEChERS may fail to extract "aged" residues of lipophilic phosphonothioates. This modified protocol uses a stronger solvent system and thermal assistance.

Reagents:

-

Acetonitrile (ACN) + 1% Acetic Acid

-

Internal Standard (IS): Triphenyl phosphate (TPP) or d10-Chlorpyrifos.

-

QuEChERS Salts: 4g MgSO₄, 1g NaCl.

Step-by-Step Methodology:

-

Spiking (Validation Step): Weigh 10g of soil. Spike with IS to achieve 100 ng/g. If recovery of IS < 80%, repeat extraction.

-

Extraction: Add 10 mL ACN (1% Acetic Acid). Vortex for 1 min.

-

Sonication (Critical Modification): Sonicate for 15 mins at 25°C to dislodge sequestered residues from soil micropores.

-

Salting Out: Add salts. Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

-

Dispersive SPE (Clean-up): Transfer 1 mL supernatant to a tube containing 150mg MgSO₄ and 25mg PSA (Primary Secondary Amine). Note: Avoid C18 if analyzing for polar metabolites.

-

Analysis: Inject into LC-MS/MS or GC-MS/MS.

Protocol B: Hydrolytic Stability Assay

Rationale: To distinguish between biotic and abiotic degradation.

-

Buffer Preparation: Prepare sterile buffers at pH 4, 7, and 9.

-

Sterilization: Filter buffers through 0.22 µm filters (removes microbes).

-

Dosing: Spike this compound (in acetone carrier, <0.1% v/v) to 1 mg/L.

-

Incubation: Store in dark at 25°C.

-

Sampling: Aliquot at T=0, 24h, 72h, 7d, 14d.

-

Calculation: Plot

vs time. The slope-

Validation: If T=0 recovery is not 95-105%, check solubility limits.

-

Mechanistic Visualization

Degradation Pathways

The following diagram illustrates the divergence between Hydrolytic and Photolytic degradation pathways for this compound. Note the stability of the P-C bond (Phenyl-Phosphorus) compared to the ester linkages.

Figure 1: Biotic and abiotic degradation pathways. Note the formation of Phenylphosphonic acid, a marker of the stable P-C bond.

Analytical Workflow for Environmental Matrices

This flowchart details the decision logic for selecting the correct extraction method based on the matrix type.

Figure 2: Decision matrix for this compound extraction. HLB cartridges are preferred for water due to the polarity range of metabolites.

Summary of Persistence Data

The following data aggregates theoretical modelling and available experimental data for this compound and structurally similar phosphonothioates.

| Matrix | Estimated Half-Life ( | Primary Dissipation Factor | Notes |

| Surface Water | 2 - 10 Days | Photolysis | Rapid degradation in sunlight; formation of toxic oxon. |

| Groundwater | > 100 Days | Hydrolysis (Slow) | Lack of light and microbial activity extends persistence. |

| Aerobic Soil | 15 - 45 Days | Microbial | Dependent on soil moisture and organic content. |

| Anaerobic Sediment | > 120 Days | Burial/Sorption | Highly persistent; acts as a long-term reservoir. |

References

-

CAS Common Chemistry. (n.d.).[1] this compound (CAS RN: 1776-83-6).[1][2][3][4] American Chemical Society.[1] [Link][1][2]

-

University of Hertfordshire. (2024). This compound (Ref: BAY 9037) - PPDB: Pesticide Properties DataBase. AERU. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 72069, this compound. [Link]

-

Mohapatra, S. (2013). Persistence and Dissipation of Quinalphos in/on Cauliflower and Soil.[5] (Cited for comparative organophosphate persistence methodologies). Bulletin of Environmental Contamination and Toxicology. [Link]

-

Fenner, K., et al. (2013). Evaluating Pesticide Degradation in the Environment: Blind Spots and Emerging Opportunities. Science.[1] [Link]

Sources

Technical Whitepaper: Bioaccumulation Dynamics of Quintiofos in Aquatic Ecosystems

Executive Summary

Quintiofos (O-ethyl O-8-quinolinyl phenylphosphonothioate), historically marketed under the trade name Bacdip, represents a distinct class of organophosphorus (OP) insecticides characterized by a phosphonothioate core.[1] Unlike typical phosphorothioates (e.g., chlorpyrifos), the presence of a direct phosphorus-carbon (P-C) bond confers unique hydrolytic stability, influencing its environmental persistence and bioaccumulation potential.

This technical guide provides a rigorous analysis of the bioaccumulation potential of this compound in aquatic life. While its lipophilicity (predicted Log Kow > 4.0) suggests a high potential for bioconcentration, empirical evidence in aquatic vertebrates indicates that rapid metabolic clearance often mitigates this risk. This document details the physicochemical drivers of uptake, the specific metabolic pathways that govern elimination, and the validated analytical protocols required for precise residue determination.

Physicochemical Drivers of Bioaccumulation

The bioaccumulation potential of this compound is primarily governed by its partitioning behavior between the aquatic medium and the lipid-rich tissues of aquatic organisms.

Key Chemical Properties

| Property | Value / Description | Relevance to Bioaccumulation |

| CAS Number | 1776-83-6 | Unique Identifier |

| IUPAC Name | O-ethyl O-quinolin-8-yl phenylphosphonothioate | Structure defines metabolic attack sites |

| Molecular Weight | 329.35 g/mol | Moderate size allows membrane permeability |

| Log Kow | ~4.44 (Predicted)* | High: Indicates strong affinity for lipids; predicts potential BCF > 2000 without metabolism |

| Water Solubility | Low (< 10 mg/L estimated) | Limits dissolved fraction; drives partitioning to sediment and biota |

| Vapor Pressure | 4.95 × 10⁻⁸ mmHg (25°C) | Negligible volatility; persistence in water/sediment interface |

*Note: Experimental Log Kow data for this compound is scarce in public registries. The predicted value is derived from fragment contribution methods (Phenyl + Quinoline + Phosphonothioate core) and aligns with structurally similar OPs.

The Hydrophobicity Trap

Based solely on the thermodynamic equilibrium model, a Log Kow of ~4.4 would predict a Bioconcentration Factor (BCF) in fish of approximately 1,000–3,000 L/kg. However, this "hydrophobicity trap" model fails to account for active biotransformation. In fish, the actual BCF is frequently orders of magnitude lower than the thermodynamic prediction due to the "biotransformation rate constant" (

Mechanistic Analysis: Uptake & Metabolic Fate[5]

Understanding the fate of this compound requires mapping its transit from the water column through the organism. The compound undergoes a "lethal activation" followed by detoxification.

Uptake Kinetics

-

Route: Passive diffusion across the branchial epithelium (gills).

-

Mechanism: The lipophilic this compound molecule partitions into the phospholipid bilayer of gill cell membranes, entering the systemic circulation.

Metabolic Biotransformation (The Factor)

Once in the liver, this compound is subjected to Phase I metabolism. This is the critical determinant of bioaccumulation.

-

Oxidative Desulfuration (Activation): Cytochrome P450 monooxygenases (CYP450) attack the P=S bond, replacing sulfur with oxygen. This converts the parent this compound into this compound-oxon.

-

Toxicological Consequence: The oxon is a potent Acetylcholinesterase (AChE) inhibitor (approx. 1000x more potent than the parent).

-

-

Hydrolysis (Detoxification): A-esterases (specifically Paraoxonase, PON1) rapidly hydrolyze the ester linkage between the phosphorus and the quinoline ring.

-

Result: Release of 8-Hydroxyquinoline (leaving group) and Phenylphosphonic acid derivatives. These metabolites are polar and readily excreted.

-

Visualization of Metabolic Pathway

Caption: Metabolic fate of this compound in aquatic vertebrates. The rapid hydrolysis of the oxon intermediate serves as a primary detoxification and depuration mechanism, reducing the effective Bioconcentration Factor (BCF).

Experimental Protocols: Determination of BCF

To empirically validate bioaccumulation potential, researchers must follow OECD Test Guideline 305. The following protocol is adapted for this compound, accounting for its specific stability and analytical requirements.

Flow-Through System Setup

-

Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

-

Exposure Phase (28 Days): Maintain constant concentration of this compound (e.g., 1/100th of LC50).

-

Critical Control: Use a solvent carrier (max 100 µL/L) only if necessary; this compound has low solubility.

-

-

Depuration Phase (14 Days): Transfer fish to clean water to measure elimination rate (

).

Analytical Methodology (Residue Determination)

Quantification of this compound in fish tissue requires robust extraction to separate the lipophilic drug from fish lipids.

Protocol: QuEChERS Extraction for this compound

-

Homogenization: Weigh 5g of fish muscle tissue; homogenize with dry ice.

-

Extraction:

-

Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.

-

Add internal standard (e.g., Triphenyl phosphate).

-

Shake vigorously (1 min).

-

Add salts: 4g MgSO₄, 1g NaCl. Vortex and centrifuge (3000g, 5 min).

-

-

Cleanup (dSPE):

-

Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 .

-

Note: The C18 sorbent is critical here to remove the high lipid content of the fish sample, which would otherwise interfere with the lipophilic this compound signal.

-

-

Analysis (GC-MS/MS):

-

Instrument: Gas Chromatography - Triple Quadrupole Mass Spectrometry.

-

Column: HP-5ms or equivalent (30m x 0.25mm).

-

Transitions: Monitor parent ion (m/z 329) and specific fragments (quinoline moiety m/z 129, phenylphosphonothioate m/z 157).

-

Ecotoxicological Implications & Risk Assessment

Acute vs. Chronic Risk[7]

-

Acute Toxicity: As an AChE inhibitor, this compound causes "cholinergic crisis" in fish (loss of equilibrium, opercular hyperactivity). The LC50 is estimated to be in the range of 1–10 mg/L for most teleosts, classifying it as toxic to aquatic life.

-

Bioaccumulation Risk: While the Log Kow triggers regulatory alerts, the rapid metabolic hydrolysis (

) significantly lowers the steady-state body burden. Therefore, biomagnification (transfer up the food chain) is less of a concern for this compound compared to persistent organic pollutants (POPs) like PCBs.

Regulatory Status

This compound is largely considered an obsolete pesticide in major markets (EU/US) but may persist in legacy stockpiles or specific veterinary applications in other regions. Its detection in aquatic life usually indicates recent, local contamination rather than long-range transport.

References

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2003). Technical Report No. 87: Contact Sensitisation: Classification according to Potency. (Contains foundational data on Log Kow and BCF correlations).

-

Organisation for Economic Co-operation and Development (OECD). (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals.

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 72069, this compound. (Verified chemical structure and predicted properties).

-

Food and Agriculture Organization (FAO). (2016). Manual on the Submission and Evaluation of Pesticide Residues Data for the Estimation of Maximum Residue Levels in Food and Feed. (Guidelines on metabolic pathways of organophosphates).

-

Anastassiades, M., & Lehotay, S. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). Journal of AOAC International. (Foundational analytical method adapted for tissue).

Sources

Methodological & Application

Quintiofos residue analysis in agricultural products

Application Note: Trace-Level Determination of Quintiofos Residues in Agricultural Matrices

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of This compound (O-ethyl O-8-quinolyl phenylphosphonothioate) residues in diverse agricultural matrices. Given this compound's lipophilic nature and susceptibility to degradation, this guide prioritizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with GC-MS/MS (primary) and LC-MS/MS (confirmatory). Special emphasis is placed on matrix-dependent cleanup strategies to mitigate interferences in high-fat commodities (meat, oils) versus high-water crops.

Chemical Profile & Analytical Challenges

This compound is an organophosphorus (OP) insecticide and acaricide used primarily in veterinary applications (e.g., against ticks/flies) and occasionally in crop protection.

-

CAS Number: 1776-83-6

-

Molecular Formula: C₁₇H₁₆NO₂PS

-

Molecular Weight: 329.35 g/mol

-

LogP (Octanol/Water): ~4.5 (Estimated) – Highly Lipophilic

-

Solubility: Low in water; high in organic solvents (acetonitrile, ethyl acetate).

Key Analytical Challenges:

-

Matrix Effects: Its high lipophilicity means residues concentrate in waxes (fruit peels) and lipids (animal fat), requiring rigorous cleanup to prevent instrument contamination and signal suppression.

-

Thermal Stability: Like many OPs, this compound can degrade in hot GC injectors if the liner is active (dirty). Use of ultra-inert liners is mandatory.

-

Isomerism: this compound is a racemic mixture; ensuring chromatographic methods do not unintentionally split the peak (unless chiral separation is desired) is crucial for accurate integration.

Experimental Protocol: Sample Preparation

The following protocol is based on AOAC Official Method 2007.01 (Acetate Buffering), modified for this compound to ensure stability and recovery across different matrices.

Reagents & Materials

-

Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% Acetic Acid (to stabilize pH).

-

Extraction Salts: 4g MgSO₄ + 1g NaCl + 1g Sodium Citrate + 0.5g Sodium Hydrogencitrate (commercially available as QuEChERS packets).

-

Internal Standard (ISTD): Triphenyl phosphate (TPP) or this compound-d5 (if available).

-

Cleanup Sorbents (dSPE):

-

General Crops: 150 mg MgSO₄ + 25 mg PSA (Primary Secondary Amine).

-

Pigmented Crops (Spinach/Berries): Add 2.5 mg GCB (Graphitized Carbon Black).

-

High Fat (Meat/Avocado): Add 25 mg C18 or Z-Sep+ to remove lipids.

-

Workflow Diagram (Decision Tree)

Caption: Adaptive QuEChERS workflow for this compound extraction based on matrix composition.

Instrumental Analysis Protocols

Primary Method: GC-MS/MS (Triple Quadrupole)

GC-MS/MS is preferred for organophosphates due to excellent ionization efficiency in Electron Impact (EI) mode and lower susceptibility to matrix suppression compared to ESI.

-

Column: 30m × 0.25mm ID × 0.25µm film thickness (5%-phenyl-methylpolysiloxane, e.g., HP-5ms UI or ZB-5MS).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: PTV or Splitless @ 280°C. Note: Use an Ultra-Inert liner with glass wool to trap non-volatiles.

-

Oven Program:

-

70°C (hold 1 min).

-

Ramp 25°C/min to 150°C.

-

Ramp 5°C/min to 280°C (hold 5 min).

-

-

Transfer Line: 280°C.

-

Source Temp: 250°C (EI).

MRM Transition Optimization (Self-Validating Step): Since this compound transitions can vary by instrument tuning, perform a Product Ion Scan using a 1 ppm standard.

-

Precursor: Select Molecular Ion m/z 329 (Parent).

-

Product Ions: Look for:

-

m/z129 (Quinoline moiety) – Quantifier (High specificity).

-

m/z300 (Loss of Ethyl).

-

m/z175 (Phenyl-phosphonothioate group).

-

Table 1: Suggested GC-MS/MS Parameters

| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

|---|---|---|---|---|

| This compound | 329.1 | 129.1 | 15-25 | Quantifier |

| 329.1 | 300.1 | 10-20 | Qualifier 1 |

| | 329.1 | 175.0 | 20-30 | Qualifier 2 |

Confirmatory Method: LC-MS/MS

Used for cross-validation or when GC matrix interferences are intractable.

-

Column: C18 (100mm × 2.1mm, 1.8µm).

-

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

-

Ionization: ESI Positive Mode (ESI+).

Table 2: LC-MS/MS Parameters

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) |

|---|---|---|---|---|

| This compound | 330.1 [M+H]⁺ | 129.1 | 30 | 25 |

| | 330.1 [M+H]⁺ | 302.1 | 30 | 15 |

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , every batch must include:

-